Kuguacin R

Catalog No.
S14476102
CAS No.
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kuguacin R

Product Name

Kuguacin R

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-19(9-8-14-25(2,3)33)20-12-15-28(7)21-13-16-30-22(10-11-23(31)26(30,4)5)29(21,24(32)34-30)18-17-27(20,28)6/h8,13-14,16,19-24,31-33H,9-12,15,17-18H2,1-7H3/b14-8+/t19-,20-,21+,22+,23+,24?,27-,28+,29+,30-/m1/s1

InChI Key

PAZKUEDDPDHJSO-AZDSEBKLSA-N

Canonical SMILES

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4O)C)C

Isomeric SMILES

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4O)C)C

Kuguacin R is a triterpenoid compound derived from the bitter melon vine, scientifically known as Momordica charantia. It belongs to a class of compounds called cucurbitacins, which are characterized by their unique structural framework based on the cucurbitane skeleton. Kuguacin R has a molecular formula of C30H48O4C_{30}H_{48}O_{4} and is noted for its significant bioactivity, particularly in the context of medicinal applications. This compound is typically obtained as a mixture of two epimers, which adds to its complexity and potential therapeutic effects .

The chemical behavior of Kuguacin R involves various reactions typical of triterpenoids. These include:

  • Hydrolysis: Kuguacin R can undergo hydrolysis under acidic or basic conditions, leading to the formation of simpler sugars and other products.
  • Oxidation: The presence of hydroxyl groups makes Kuguacin R susceptible to oxidation, which can alter its biological activity.
  • Esterification: The hydroxyl groups can react with acids to form esters, potentially enhancing its solubility and bioavailability.

These reactions are essential for modifying the compound for various applications in pharmacology and biochemistry.

Kuguacin R exhibits a range of biological activities that make it a compound of interest in medicinal chemistry:

  • Anticancer Activity: Preliminary studies suggest that Kuguacin R may inhibit the growth of cancer cells by modulating pathways associated with cell proliferation and apoptosis.
  • Antimicrobial Properties: Like other kuguacins, Kuguacin R has demonstrated antimicrobial activity against various pathogens, indicating potential use in treating infections .
  • Anti-HIV Activity: Some kuguacins have shown weak anti-HIV activity, suggesting that Kuguacin R might also possess similar properties, although further research is needed for confirmation .

Kuguacin R is primarily isolated from Momordica charantia through extraction methods that involve:

  • Ethanolic Extraction: The plant's leaves and stems are treated with ethanol to extract kuguacins. This method allows for the separation of various compounds based on their solubility in ethanol.
  • Column Chromatography: Following extraction, column chromatography is employed to purify Kuguacin R from other constituents. This technique utilizes silica gel as a stationary phase and involves gradient elution to separate compounds based on their polarity.

These methods ensure the isolation of high-purity Kuguacin R suitable for further study and application.

Kuguacin R has several potential applications in various fields:

  • Pharmaceuticals: Due to its bioactive properties, Kuguacin R could be developed into drugs aimed at treating cancer and infectious diseases.
  • Nutraceuticals: Given its health benefits associated with bitter melon consumption, Kuguacin R may be incorporated into dietary supplements.
  • Cosmetics: Its antimicrobial properties could also make it beneficial in cosmetic formulations aimed at skin health.

Kuguacin R shares structural similarities with other kuguacins derived from Momordica charantia. Here are some notable comparisons:

CompoundMolecular FormulaUnique Features
Kuguacin AC30H42O5C_{30}H_{42}O_{5}Known for strong anticancer properties
Kuguacin JC30H46O3C_{30}H_{46}O_{3}Inhibits P-glycoprotein-mediated drug efflux
Kuguacin QC29H44O5C_{29}H_{44}O_{5}Exhibits weak anti-HIV activity
Kuguacin SC30H44O4C_{30}H_{44}O_{4}Noted for antimicrobial properties

Kuguacin R's unique molecular structure contributes to its distinct biological activities compared to these related compounds. Its higher molecular weight and specific functional groups may enhance its potential efficacy in therapeutic applications.

Oxidosqualene Cyclase Enzyme Family and Function

Oxidosqualene cyclases constitute a critical enzyme family responsible for the cyclization of 2,3-oxidosqualene to form diverse triterpene scaffolds [1]. These enzymes serve as gatekeepers in triterpene biosynthesis, catalyzing the first diversifying step that marks the branch point between sterol and triterpene production [2]. The conversion of 2,3-oxidosqualene into cyclic triterpenes represents the initial committed step in the biosynthetic pathway leading to Kuguacin R formation [3].

Cucurbitadienol Synthase and Cucurbitane Skeleton Formation

The biosynthesis of Kuguacin R begins with the action of cucurbitadienol synthase, a specialized oxidosqualene cyclase that produces the tetracyclic triterpene cucurbitadienol [4]. This enzyme catalyzes the cyclization of 2,3-oxidosqualene through an epoxide-triggered cationic rearrangement cascade, establishing the characteristic cucurbitane skeleton that serves as the precursor for all cucurbitacin-type compounds including Kuguacin R [5]. The cucurbitadienol synthase enzyme exhibits high specificity for producing the cucurbitane framework, which distinguishes it from other oxidosqualene cyclases that generate pentacyclic triterpenes such as beta-amyrin or lupeol [6].

Molecular Mechanism of Cyclization

The cyclization mechanism involves the initial protonation of the 2,3-epoxide group in oxidosqualene, triggering a cascade of carbocation rearrangements that ultimately result in the formation of the tetracyclic cucurbitane structure [1]. The active site of cucurbitadienol synthase contains specific amino acid residues that stabilize intermediate carbocations and direct the cyclization pathway toward cucurbitadienol formation [7]. This process occurs in the endoplasmic reticulum, where the hydrophobic substrate and product can be efficiently processed [1].

Table 1: Key Oxidosqualene Cyclases in Triterpene Biosynthesis

EnzymeProductRing SystemPlant Source
Cucurbitadienol synthaseCucurbitadienolTetracyclicMomordica charantia [4]
Beta-amyrin synthaseBeta-amyrinPentacyclicVarious plants [2]
Lupeol synthaseLupeolPentacyclicVarious plants [8]
Cycloartenol synthaseCycloartenolTetracyclicAll plants [1]

Structural Characteristics of the Cucurbitane Framework

The cucurbitane skeleton produced by oxidosqualene cyclase-mediated cyclization exhibits a distinctive tetracyclic structure with specific stereochemical features [9]. Kuguacin R, with the molecular formula C30H48O4, represents a highly oxidized derivative of this basic cucurbitane framework [10] [11]. The compound is characterized by the presence of multiple hydroxyl groups and an ether bridge between carbon positions 5 and 19, forming the distinctive 5β,19-epoxycucurbita structure [12] [13].

Post-Cyclization Modification Mechanisms in Kuguacin R Production

Cytochrome P450-Mediated Hydroxylation Reactions

Following the initial cyclization to form cucurbitadienol, extensive post-cyclization modifications are required to generate Kuguacin R [4]. The primary enzymes responsible for these modifications belong to the cytochrome P450 monooxygenase family, which catalyzes site-specific hydroxylation reactions at multiple positions on the cucurbitane skeleton [14]. In Momordica charantia, three specific cytochrome P450 enzymes have been identified as key players in cucurbitacin biosynthesis: CYP81AQ19, CYP88L7, and CYP88L8 [4].

Allylic Hydroxylation and Ether Bridge Formation

CYP81AQ19 functions as an allylic hydroxylase, catalyzing the hydroxylation of cucurbitadienol to produce cucurbita-5,24-diene-3β,23α-diol [4]. This initial hydroxylation represents a critical step that triggers subsequent non-enzymatic isomerization reactions, including the migration of the C23 hydroxyl group to the C25 position with concomitant double bond migration [4]. The multifunctional enzyme CYP88L7 plays a particularly important role in Kuguacin R biosynthesis by catalyzing both C19 hydroxylation and the formation of the characteristic C5-C19 ether bridge [4].

Sequential Oxidation Pathway

The formation of Kuguacin R involves a complex series of hydroxylation and oxidation reactions that occur in a specific sequence [15]. CYP88L8 contributes to this pathway by catalyzing C7 hydroxylation, producing triterpene diols that serve as intermediates in the biosynthetic cascade [4]. The hydroxylation reactions catalyzed by these cytochrome P450 enzymes follow the typical mechanism involving the formation of a ferryl intermediate that abstracts hydrogen from specific carbon-hydrogen bonds [16].

Table 2: Cytochrome P450 Enzymes in Kuguacin R Biosynthesis

EnzymePrimary FunctionProductMechanism
CYP81AQ19Allylic hydroxylationCucurbita-5,24-diene-3β,23α-diolC23 hydroxylation [4]
CYP88L7Multifunctional oxidaseC5-C19 ether-bridged productsC19 hydroxylation + ether formation [4]
CYP88L8Monofunctional hydroxylaseTriterpene diolC7 hydroxylation [4]

Ether Bridge Formation Mechanism

The formation of the distinctive 5β,19-epoxy bridge in Kuguacin R involves a complex mechanism that requires both enzymatic and non-enzymatic steps [4]. Following C19 hydroxylation by CYP88L7, subsequent C7 hydroxylation creates the necessary functional groups for intramolecular cyclization [4]. The ether bridge formation represents a unique structural feature that distinguishes Kuguacin R and related compounds from other cucurbitacins found in different Cucurbitaceae family members [4].

Regulatory Mechanisms in Post-Cyclization Modifications

The post-cyclization modification pathway is subject to complex regulatory mechanisms that control the timing and extent of enzymatic modifications [17]. Recent research has revealed that post-cyclization skeletal rearrangements can occur through specialized isomerase enzymes that utilize epoxidation-rearrangement logic similar to that employed in initial triterpene cyclization [17] [18]. These modifications can dramatically alter the structural diversity of triterpene products, contributing to the chemical complexity observed in Kuguacin R and related compounds [19].

Tissue-Specific Expression Patterns of Biosynthetic Genes

Expression Profiling in Momordica charantia Tissues

Comprehensive transcriptome analyses of Momordica charantia have revealed distinct tissue-specific expression patterns for genes involved in Kuguacin R biosynthesis [4] [20]. The cucurbitadienol synthase gene McCBS shows the highest expression levels in leaves rather than fruits, contrary to the typical accumulation pattern of many secondary metabolites [4]. This tissue-specific expression pattern suggests that leaves serve as the primary site for the initial steps of cucurbitacin biosynthesis [21].

Developmental Stage-Dependent Gene Expression

Gene expression patterns for triterpene biosynthetic enzymes exhibit significant variation across different developmental stages of Momordica charantia tissues [22]. Transcriptomic analysis reveals that cytochrome P450 genes involved in post-cyclization modifications show coordinated expression patterns with oxidosqualene cyclase genes [4]. The expression of CYP81AQ19, CYP88L7, and CYP88L8 demonstrates strong positive correlations with McCBS expression across multiple tissue types [4].

Table 3: Tissue-Specific Expression Patterns of Kuguacin R Biosynthetic Genes

GeneTissue TypeExpression LevelDevelopmental Stage
McCBSLeavesHighMature leaves [4]
McCBSFruitsModerateRipening stage [21]
CYP81AQ19LeavesHighVarious stages [4]
CYP88L7StemsModerateMature tissue [4]
CYP88L8RootsLowAdult plants [4]

Co-expression Network Analysis

Sophisticated co-expression network analysis using tools such as ConfeitoGUIplus has identified groups of genes that exhibit similar expression patterns to the cucurbitadienol synthase gene [4]. This analysis revealed eighteen contigs with highly correlated expression patterns, including three cytochrome P450 genes directly involved in cucurbitacin biosynthesis [4]. The co-expression approach has proven valuable for identifying candidate genes involved in triterpene modification pathways [23].

Tissue-Specific Metabolite Accumulation

The tissue-specific expression patterns of biosynthetic genes correlate closely with the accumulation patterns of Kuguacin R and related compounds in different plant organs [21]. Quantitative analysis demonstrates that charantin and other cucurbitane-type triterpenes accumulate most abundantly in ripening fruits, followed by male flowers [21]. This distribution pattern reflects the coordinated regulation of biosynthetic gene expression and metabolite transport mechanisms [24].

Environmental and Hormonal Regulation

Expression of triterpene biosynthetic genes in Momordica charantia is subject to environmental and hormonal regulation that influences tissue-specific accumulation patterns [25]. Treatment with methyl jasmonate significantly enhances the expression of key biosynthetic genes, particularly those encoding enzymes in the early steps of the mevalonate pathway [25]. Light quality also plays a crucial role in regulating triterpene biosynthesis, with red light proving most effective for enhancing charantin production [21].

Transcriptional Regulation Mechanisms

The tissue-specific expression of Kuguacin R biosynthetic genes is controlled by complex transcriptional regulatory networks that respond to developmental cues and environmental stimuli [26]. Comparative genomics analysis suggests that the evolution of triterpene biosynthesis has been driven by gene duplication events, particularly whole-genome duplications that have provided raw material for the evolution of specialized oxidosqualene cyclases [26]. The altered regulation and expression patterns of these duplicated genes represent initial steps toward the evolution of tissue-specific triterpene biosynthesis [26].

Table 4: Regulatory Factors Affecting Gene Expression

FactorEffect on ExpressionTarget GenesTissue Response
Methyl jasmonateIncreased expressionMevalonate pathway genes [25]All tissues
Red lightEnhanced biosynthesisCharantin pathway genes [21]Photosynthetic tissues
Developmental stageVariable expressionAll biosynthetic genes [22]Stage-dependent
Stress conditionsAltered expressionCytochrome P450 genes [26]Responsive tissues

Momordica charantia and its bioactive compounds, including Kuguacin R, hold profound significance across multiple Asian traditional medicine systems, reflecting centuries of accumulated knowledge regarding the therapeutic applications of bitter-tasting plants. The ethnopharmacological importance of this species transcends geographical boundaries within Asia, demonstrating remarkable consistency in therapeutic applications while exhibiting subtle regional variations in preparation methods and cultural interpretations.

Traditional Chinese Medicine Framework

In Traditional Chinese Medicine, Momordica charantia is classified as a cooling and bitter herb with distinctive therapeutic properties that align with fundamental principles of Chinese pharmacology [1] [2]. The bitter taste (ku wei) is considered one of the five fundamental flavors in Traditional Chinese Medicine, specifically associated with heart and small intestine meridian systems [2]. Ancient Chinese medical texts document the use of bitter melon as a "bitter, cold" herb, with its therapeutic applications formally incorporated into mainstream Chinese medicine practices following initial folk medicine usage [3].

The Traditional Chinese Medicine classification system recognizes Momordica charantia as possessing specific energetic properties that reduce body heat and dry excessive body fluids [2]. This theoretical framework provides the foundation for its traditional applications in treating conditions characterized by excess heat patterns, including inflammatory conditions, digestive disorders, and metabolic disturbances. Historical records indicate that culinary and medicinal uses of bitter melon were introduced into Traditional Chinese Medicine practices around the fourteenth century, initially originating from Indian traditional medicine systems [1].

Traditional Chinese practitioners historically utilized various plant parts for distinct therapeutic purposes, with stems, leaves, and fruits employed in different preparations depending on the specific health condition being addressed [4]. The preparation of dried Momordica charantia for tea consumption represents a particularly significant aspect of Chinese traditional medicine, demonstrating the cultural integration of this plant into daily health maintenance practices [4].

Ayurvedic Medicine Applications

Within the Ayurvedic medical system of India, Momordica charantia occupies a prominent position as a therapeutic agent with documented usage spanning over three thousand years [1] [5]. Ayurvedic classification recognizes bitter melon as possessing tikta (bitter) and katu (pungent) tastes, combined with laghu (light) and ruksha (dry) qualities [5]. These properties directly influence its therapeutic applications according to Ayurvedic principles of doshic balance.

The Ayurvedic understanding of Momordica charantia centers on its capacity to pacify aggravated Kapha and Pitta doshas while maintaining neutral effects on Vata dosha [5]. This doshic profile establishes the theoretical foundation for its traditional applications in treating conditions associated with metabolic disorders, inflammatory processes, and digestive dysfunction. Ayurvedic texts specifically document the use of fresh juice (swarasa) in standardized dosages of ten to twenty milliliters for various therapeutic applications [5].

Traditional Ayurvedic applications encompass a comprehensive range of health conditions, including skin disorders, wound healing, digestive dysfunction, blood purification, and metabolic regulation [5]. The paste preparation method represents a significant aspect of Ayurvedic Momordica charantia utilization, specifically employed for external applications in treating skin conditions, wounds, and hemorrhoids [5]. Additionally, Ayurvedic practitioners recognize the plant's capacity for cleansing breast milk and addressing menstrual irregularities, reflecting the comprehensive therapeutic scope attributed to this species within traditional Indian medicine [5].

Southeast Asian Traditional Medicine Systems

Throughout Southeast Asian traditional medicine systems, Momordica charantia demonstrates consistent therapeutic applications while exhibiting regional variations in preparation methods and cultural interpretations. In Vietnamese traditional medicine, the plant is known as khổ qua, a designation that etymologically reflects both its bitter taste and philosophical associations with the concept that "suffering will pass" [6]. This linguistic framework illustrates the deep cultural integration of medicinal plant knowledge within Vietnamese healing traditions.

Japanese traditional medicine, particularly within Okinawan healing practices, recognizes Momordica charantia (known locally as goya) as a significant contributor to regional longevity patterns [7]. The traditional Japanese understanding emphasizes the digestive and metabolic benefits of the bitter compound momordicin, which is believed to stimulate digestion, protect gastric lining, and enhance appetite [7]. Okinawan traditional medicine specifically associates regular consumption of goya with the maintenance of health in elderly populations, contributing to the region's recognition as a global "blue zone" for longevity [7].

Thai traditional medicine incorporates Momordica charantia into therapeutic protocols for various conditions, with documented applications including laxative effects, anthelmintic properties, and migraine treatment [8]. The Thai traditional medicine approach demonstrates particular emphasis on the utilization of different plant parts for specific therapeutic outcomes, reflecting sophisticated understanding of phytochemical distribution within the plant.

Korean Traditional Medicine Integration

Korean traditional medicine systems have historically maintained limited utilization of Momordica charantia, with research indicating that this plant "has not been widely used in South Korea" [4]. However, contemporary Korean traditional medicine practitioners increasingly recognize the therapeutic potential of Momordica charantia extracts, particularly for metabolic and obesity-related conditions [4]. This evolution in Korean traditional medicine demonstrates the dynamic nature of traditional healing systems and their capacity to integrate beneficial practices from neighboring cultural traditions.

Comparative Analysis With Related Cucurbitacins in Folk Therapeutics

The therapeutic applications of Kuguacin R must be understood within the broader context of cucurbitacin utilization across traditional medicine systems, as these structurally related compounds demonstrate both shared and distinct ethnopharmacological profiles. This comparative analysis reveals significant patterns in traditional therapeutic applications while highlighting the unique characteristics that distinguish Kuguacin R from other cucurbitacin family members.

Structural Diversity and Traditional Recognition

Cucurbitacins represent a diverse family of highly oxidized tetracyclic triterpenoids widely distributed throughout plants of the Cucurbitaceae family [9] [10]. Traditional medicine systems across different cultures have historically recognized the therapeutic potential of various cucurbitacin-containing plants, often without explicit awareness of the underlying chemical similarities that connect these diverse therapeutic traditions.

Research has documented the isolation of nineteen distinct kuguacin compounds (Kuguacin A through Kuguacin S) from Momordica charantia, each possessing unique molecular formulas and physical properties that contribute to their distinct therapeutic profiles [11]. Kuguacin R specifically demonstrates the molecular formula C₃₀H₄₈O₄ with a notably high extraction yield of 1357 milligrams per kilogram, significantly exceeding the yields of most other kuguacin compounds [11]. This high natural abundance may contribute to the pronounced ethnopharmacological significance attributed to Momordica charantia preparations in traditional medicine systems.

Comparative Therapeutic Applications Across Cucurbitacin Sources

Traditional Chinese Medicine has historically utilized multiple cucurbitacin-containing plants beyond Momordica charantia, including Gualou (Fructus Trichosanthis), Tianhuafen (Radix Trichosanthis), and Tianguadi (Pedicellus Melo) [9]. Ancient Chinese medical texts, including the Shennong Bencao Jing from 1602 A.D., document the use of Tianguadi and dried fruit stalks of Cucumis melo for treating jaundice through their capacity to induce vomiting and aid in phlegm expulsion [9].

The traditional therapeutic applications of these diverse cucurbitacin sources demonstrate remarkable consistency across different plant species, suggesting that traditional practitioners developed empirical understanding of shared bioactive principles long before modern phytochemical analysis identified cucurbitacins as the common active constituents. This pattern of convergent therapeutic applications across botanically distinct species provides compelling evidence for the validity of traditional knowledge systems in identifying bioactive natural products.

Ethnopharmacological Profiles of Related Kuguacin Compounds

Within the Momordica charantia kuguacin series, traditional applications have historically encompassed the collective therapeutic effects of multiple compounds rather than focusing on individual chemical entities [11] [12]. However, modern research has begun to differentiate the specific bioactive profiles of individual kuguacin compounds, revealing important distinctions that may correlate with traditional preparation methods and therapeutic outcomes.

Kuguacin J has demonstrated significant activity in inhibiting P-glycoprotein-mediated multidrug resistance, with research indicating its capacity to increase sensitivity to chemotherapeutic agents in cancer cell lines [12]. Traditional preparations of Momordica charantia leaves, which contain elevated concentrations of Kuguacin J, have historically been employed for various therapeutic applications that may correlate with these newly understood mechanisms of action.

Kuguacin Q and Kuguacin S have exhibited weak anti-HIV activity in laboratory studies, potentially explaining some traditional applications of Momordica charantia preparations for immune system support and infectious disease management [11]. The traditional recognition of Momordica charantia as beneficial for overall health maintenance and disease resistance may reflect empirical observations of these antiviral properties.

Regional Variations in Cucurbitacin Utilization

Traditional medicine systems across different geographical regions have developed distinct approaches to cucurbitacin utilization, reflecting local ecological conditions, cultural practices, and therapeutic philosophies. West African traditional medicine incorporates multiple Cucurbitaceae species for treating various diseases and infections, demonstrating sophisticated understanding of plant family relationships and their therapeutic implications [13].

Citrullus colocynthis (bitter apple or bitter cucumber) represents another significant cucurbitacin source in traditional medicine systems, with documented applications spanning centuries across multiple cultural traditions [14]. Traditional medicine practitioners have historically utilized Citrullus colocynthis as a laxative and diuretic agent, with research identifying cucurbitacins B, E, I, J, and T as primary bioactive constituents [14]. The leaves of this species contain elevated concentrations of cucurbitacin B and cucurbitacin E 2-O-β-D-glucopyranosides, contributing to their traditional therapeutic applications.

Comparative Bioactivity Patterns

Modern phytochemical research has revealed important patterns in the bioactivity profiles of different cucurbitacin compounds that help explain their distinct traditional applications. The following table summarizes key bioactivity comparisons among related kuguacin compounds:

CompoundMolecular FormulaTraditional ApplicationsModern Research Findings
Kuguacin JC₃₀H₄₆O₃Cancer support, immune enhancementP-glycoprotein inhibition, chemosensitization [12]
Kuguacin QC₂₉H₄₄O₅Infectious disease managementWeak anti-HIV activity [11]
Kuguacin SC₃₀H₄₄O₄Immune system supportWeak anti-HIV activity, antimicrobial properties [11]
Kuguacin RC₃₀H₄₈O₄Metabolic regulation, general healthHigh natural abundance, epimeric mixture [11]

This comparative analysis reveals that traditional medicine systems have historically recognized subtle therapeutic distinctions among different Momordica charantia preparations that correlate with varying cucurbitacin profiles. The high natural abundance of Kuguacin R within Momordica charantia tissues suggests that this compound may contribute significantly to the overall therapeutic effects attributed to traditional preparations of this species.

Integration with Contemporary Therapeutic Understanding

The ethnopharmacological significance of Kuguacin R and related cucurbitacins extends beyond historical traditional medicine applications to encompass contemporary understanding of their therapeutic mechanisms. Traditional preparation methods, including ethanol extraction from stems and leaves, align remarkably well with modern phytochemical protocols for cucurbitacin isolation [11]. This convergence between traditional methodology and contemporary scientific approaches validates the sophistication of traditional knowledge systems while providing a foundation for evidence-based development of cucurbitacin therapeutics.

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 g/mol

Monoisotopic Mass

472.35526001 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

Explore Compound Types